4,4,5,5,5-Pentafluoropentanoic acid

Description

Historical Context and Emergence in Chemical Research

The development of organofluorine chemistry, particularly since the mid-20th century, has led to the creation of a wide array of compounds with unique properties. The broader class of per- and polyfluoroalkyl substances (PFAS) has been manufactured since the 1940s for use in numerous industrial and consumer products, from non-stick cookware to firefighting foams. nih.gov These compounds are characterized by the strength of the carbon-fluorine bond, which imparts high thermal and chemical stability. nih.gov

While much of the historical focus has been on perfluorinated compounds (where all hydrogen atoms on the carbon chain, except for the functional group, are replaced by fluorine), partially fluorinated compounds like 4,4,5,5,5-Pentafluoropentanoic acid have also become relevant in research. The emergence of such compounds in chemical literature is often tied to the need for new materials, chemical intermediates, and reference standards for environmental analysis. Their availability through chemical suppliers for research purposes indicates their role in ongoing scientific investigation. scbt.com

Structural Characteristics and Nomenclature within Fluorinated Carboxylic Acid Families

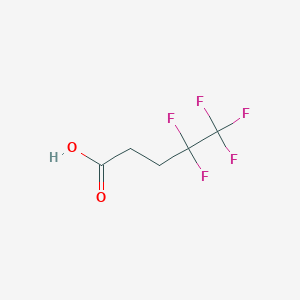

This compound is a carboxylic acid, an organic compound containing a carboxyl (-COOH) functional group. nih.gov Its structure is defined by a five-carbon pentanoic acid backbone. Unlike perfluorinated carboxylic acids where the entire carbon chain is fluorinated, this compound is partially fluorinated. Specifically, five fluorine atoms are attached to the fourth and fifth carbon atoms of the chain. scbt.com

According to IUPAC nomenclature, the name "this compound" precisely describes this structure. The "pentanoic acid" indicates a five-carbon chain with a carboxylic acid group (which is by definition at position 1), and "4,4,5,5,5-pentafluoro" specifies the location and number of fluorine substituents. nih.gov This systematic naming distinguishes it from its isomers, such as 2,2,5,5,5-pentafluoropentanoic acid, and from the fully fluorinated perfluoropentanoic acid (PFPeA), which has nine fluorine atoms. nih.govnih.gov Carboxylic acids are named with the suffix "-oic acid" replacing the "-e" of the parent alkane. wikipedia.org

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 3637-31-8 scbt.com |

| Molecular Formula | C₅H₅F₅O₂ scbt.com |

| InChI Key | HHSIXPRDVJARSI-UHFFFAOYSA-N nih.gov |

| Alternate Names | 4,4,5,5,5-Pentafluorovaleric acid iaea.org |

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 192.08 g/mol scbt.com |

| Physical Form | Solid iaea.org |

| Boiling Point | 84 °C at 20 mmHg iaea.org |

| Melting Point | 23-25 °C iaea.org |

Broader Significance in Contemporary Chemical and Environmental Sciences

The significance of this compound lies primarily in its identity as a polyfluoroalkyl substance (PFAS). PFAS are recognized as a class of emerging environmental contaminants due to their extreme persistence. nih.gov While much of the environmental and toxicological research has concentrated on long-chain perfluorinated acids like perfluorooctanoic acid (PFOA), shorter-chain and partially fluorinated alternatives are gaining attention. nih.gov

This compound serves as a valuable standard in analytical chemistry for developing methods to detect and quantify PFAS in environmental samples such as water and soil. nih.govnih.gov The development of sensitive analytical techniques, like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), is crucial for monitoring the presence and fate of these substances in the environment. researchgate.net Furthermore, partially fluorinated compounds are studied to understand the structure-activity relationships that govern the physical, chemical, and biological properties of fluorinated molecules.

Overview of Research Trajectories for this compound

Current and future research involving this compound is expected to follow several key trajectories. A primary area is environmental science, focusing on its behavior, transport, and potential degradation pathways in various environmental compartments. Understanding how partial fluorination affects persistence and bioavailability compared to perfluorinated analogues is a critical research question.

Another significant research avenue is in analytical chemistry. As the diversity of fluorinated compounds used in commerce grows, there is a continuous need to refine analytical methods for their separation, identification, and quantification in complex matrices. nih.gov This includes its use as a reference material to ensure the accuracy of these sophisticated measurement techniques.

Finally, the compound may be explored in synthetic chemistry as a building block. The unique properties conferred by the pentafluoroethyl group can be leveraged to create more complex molecules for applications in materials science or pharmaceuticals.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4,5,5,5-pentafluoropentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F5O2/c6-4(7,5(8,9)10)2-1-3(11)12/h1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSIXPRDVJARSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)(F)F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633884 | |

| Record name | 4,4,5,5,5-Pentafluoropentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3637-31-8 | |

| Record name | 4,4,5,5,5-Pentafluoropentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3637-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5,5-Pentafluoropentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4,4,5,5,5 Pentafluoropentanoic Acid

Oxidation of Fluorinated Alcohol Precursors to 4,4,5,5,5-Pentafluoropentanoic Acid

The conversion of 4,4,5,5,5-pentafluoropentan-1-ol to this compound is a key step that relies on the selection of an appropriate oxidizing agent and reaction conditions to maximize yield and minimize side products.

One effective method for the synthesis of this compound is the oxidation of 4,4,5,5,5-pentafluoropentan-1-ol using an aqueous solution of a permanganate (B83412) salt, such as sodium or potassium permanganate, in the presence of a phase-transfer catalyst (PTC). amarequip.com This approach is advantageous as it allows the reaction between the water-soluble oxidizing agent and the organic-soluble alcohol to proceed efficiently in a heterogeneous system. researchgate.netntnu.no

The reaction typically involves vigorously stirring a mixture of the fluorinated alcohol in an organic solvent with an aqueous solution of permanganate. mdpi.com The use of a phase-transfer catalyst is crucial for transporting the permanganate ion from the aqueous phase to the organic phase where the alcohol is present. researchgate.netntnu.no Optimization of reaction parameters such as temperature, molar ratios of reactants, and choice of solvent is essential to achieve high yields and purity. For primary alcohols, permanganate oxidation proceeds through an aldehyde intermediate, which is further oxidized to the carboxylic acid. Careful control of the reaction conditions is necessary to ensure the complete oxidation to the desired carboxylic acid.

Table 1: Optimized Reaction Parameters for Permanganate Oxidation

| Parameter | Condition | Rationale |

|---|---|---|

| Oxidant | Aqueous Sodium/Potassium Permanganate | A strong and cost-effective oxidizing agent. researchgate.net |

| Substrate | 4,4,5,5,5-Pentafluoropentan-1-ol | The direct precursor to the target acid. |

| Catalyst | Tetraethylammonium hydrogen sulfate (B86663) | Facilitates the transfer of permanganate ions into the organic phase. amarequip.com |

| Solvent System | Biphasic (e.g., Dichloromethane/Water) | Allows for the separation of the organic substrate and aqueous oxidant. mdpi.com |

| Temperature | Controlled, often near room temperature | To manage the exothermic nature of the reaction and prevent side reactions. |

| Stirring | Vigorous (e.g., 750 rpm) | Ensures efficient mass transfer between the aqueous and organic phases. mdpi.com |

Phase-transfer catalysts (PTCs) like quaternary ammonium (B1175870) salts are essential for permanganate oxidation in two-phase systems. researchgate.net Tetraethylammonium hydrogen sulfate is a documented PTC for the conversion of pentafluoropentanol to pentafluoropentanoic acid. amarequip.com

The mechanism involves the exchange of the anion of the quaternary ammonium salt with the permanganate anion at the aqueous-organic interface. The resulting quaternary ammonium permanganate is soluble in the organic phase and can then oxidize the alcohol. The catalyst is regenerated by returning to the aqueous phase to transport another permanganate ion. This catalytic cycle allows the reaction to proceed efficiently.

Mechanism Steps:

The quaternary ammonium cation (Q⁺) from the PTC pairs with the permanganate anion (MnO₄⁻) from the aqueous phase.

The resulting ion pair, Q⁺MnO₄⁻, is lipophilic and migrates into the organic phase.

In the organic phase, the Q⁺MnO₄⁻ oxidizes the 4,4,5,5,5-pentafluoropentan-1-ol to this compound.

The reduced manganese species and the regenerated Q⁺ cation return to the interface, allowing the catalyst to continue the cycle.

Scaling up permanganate oxidations presents significant challenges, primarily due to the exothermic nature of the reaction. Effective heat management is critical for safe and controlled operation on a larger scale.

Key Considerations for Scale-Up:

Heat Removal: The reactor's cooling system, which may include cooling jackets or external heat exchangers, must be capable of dissipating the heat generated to prevent a runaway reaction.

Temperature Control: Precise and reliable temperature monitoring is crucial. Automated control systems can adjust cooling rates to maintain the desired temperature range.

Reactant Addition: A semi-batch process, where one reactant is added gradually to the other, is often preferred over a batch process. This allows for better control over the rate of heat generation.

Mixing: Efficient agitation is necessary to ensure uniform temperature distribution and prevent the formation of local hot spots, which can lead to side reactions or decomposition. The efficiency of mixing can decrease as the reactor volume increases, requiring careful design of the stirring system.

Pressure Management: The reactor must be equipped with pressure relief devices to handle any potential pressure buildup from gas evolution or temperature increases.

An alternative method for oxidizing primary alcohols to carboxylic acids involves the use of chromium trioxide (CrO₃). This can be a catalytic process where CrO₃ is used in small amounts (1-2 mol%) with a stoichiometric co-oxidant like periodic acid (H₅IO₆). This method is often performed in a solvent such as wet acetonitrile (B52724) at low temperatures (0-5 °C).

Comparative Analysis:

Table 2: Comparison of Permanganate and Chromium Trioxide Oxidation Methods

| Feature | Permanganate/PTC Method | Chromium Trioxide/Periodic Acid Method |

|---|---|---|

| Reagents | KMnO₄ or NaMnO₄, Phase-Transfer Catalyst | Catalytic CrO₃, Stoichiometric H₅IO₆ |

| Conditions | Biphasic, often room temperature | Mild, low temperatures (0-5 °C) |

| Advantages | Cost-effective reagents, well-established methodology. researchgate.net | High yields, mild conditions, tolerance of various functional groups. |

| Disadvantages | Strongly exothermic, potential for over-oxidation, requires efficient phase transfer. | Toxicity of chromium(VI) compounds, need for a co-oxidant. |

While the chromium-based method offers mild conditions and high selectivity, the significant toxicity and environmental concerns associated with chromium reagents often make the permanganate method a more practical choice, especially for larger-scale synthesis, provided the exothermic nature of the reaction is properly managed.

Permanganate-Mediated Oxidation with Phase-Transfer Catalysis

Derivatization Strategies for this compound

For analytical purposes, particularly for gas chromatography (GC), this compound often requires derivatization. This process converts the polar, non-volatile carboxylic acid into a more volatile and thermally stable derivative, typically an ester.

A common and rapid derivatization technique involves the reaction of the acid with isobutyl chloroformate (IBCF) in the presence of a catalyst like pyridine. This reaction forms the corresponding isobutyl ester, which is more amenable to GC analysis. Other derivatization reagents used for perfluorinated acids include pentafluorobenzyl bromide (PFBBr), which forms pentafluorobenzyl esters. These derivatization strategies are crucial for the accurate quantification of fluorinated carboxylic acids in various samples.

Formation of Ester and Amide Derivatives for Analytical and Synthetic Applications

The carboxylic acid functional group of this compound can be readily converted into ester and amide derivatives. These derivatives are often synthesized for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS) analysis, where the increased volatility of the ester facilitates detection.

Esterification can be achieved through standard methods, such as Fischer esterification with an alcohol in the presence of an acid catalyst. For example, reacting this compound with methanol (B129727) or ethanol (B145695) would yield the corresponding methyl or ethyl esters. Pentafluorophenyl (PFP) esters are particularly notable active esters that can be formed from pentafluorophenol (B44920) and are less susceptible to spontaneous hydrolysis. wikipedia.org

Amide formation typically involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with an amine. This method allows for the synthesis of a wide range of amide derivatives with various substituents on the nitrogen atom. researchgate.net A one-pot approach for creating fluorinated hydroxamic acid, amide, and thioamide derivatives has also been reported, proceeding through an N-perfluoroalkylation of nitrosoarenes. nih.gov

These ester and amide derivatives are not only useful for analysis but also serve as key intermediates in further synthetic transformations, where the ester or amide group can act as a protecting group or be converted into other functional groups.

Synthesis of Fluorinated Amino Acid Derivatives Utilizing this compound as a Building Block

The introduction of fluorine into amino acids can significantly alter their biological properties, making fluorinated amino acids valuable targets in drug discovery. researchgate.netrsc.org this compound can be envisioned as a building block for the synthesis of novel fluorinated amino acid derivatives.

One potential synthetic strategy could involve the α-halogenation of the carboxylic acid, followed by nucleophilic substitution with an azide, and subsequent reduction to the amine. This would result in an α-amino acid with a 3,3,4,4,4-pentafluorobutyl side chain.

Alternatively, the carboxylic acid could be used to acylate the amino group of an existing amino acid, leading to the formation of an N-acylated amino acid derivative. While direct examples utilizing this compound are not readily found, the general principle of using fluorinated building blocks for amino acid synthesis is well-established. rsc.org For instance, photoredox-catalyzed methods have been developed for the synthesis of α-fluoro-α-amino acid derivatives from dehydroalanine (B155165) derivatives and alkyltrifluoroborates. nih.gov

The synthesis of complex, non-proteinogenic fluorinated amino acids often employs advanced synthetic methodologies like palladium-catalyzed cross-coupling reactions. nih.govpsu.edu

Green Chemistry Principles in the Synthesis of Fluorinated Carboxylic Acids

The synthesis of fluorinated compounds, including carboxylic acids, has traditionally involved the use of hazardous reagents and generated significant waste. The application of green chemistry principles aims to mitigate these environmental and safety concerns. totalpharmaceuticaltopics.comresearchgate.netnih.gov

Key green chemistry principles relevant to the synthesis of fluorinated carboxylic acids include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org This involves choosing reactions that are addition-based rather than substitution or elimination-based, where possible.

Use of Safer Solvents and Auxiliaries : Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids (e.g., CO2), or ionic liquids. totalpharmaceuticaltopics.com

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure to minimize energy consumption. acs.org Microwave-assisted synthesis and mechanochemistry are techniques that can enhance energy efficiency. nih.gov

Catalysis : Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to reduce waste. acs.org

Reduce Derivatives : Minimizing the use of protecting groups and other temporary modifications to simplify synthetic pathways and reduce waste. nih.govacs.org

While specific green synthetic routes for this compound are not detailed in the available literature, the broader field of fluorination chemistry is increasingly adopting these principles to develop more sustainable processes.

Environmental Fate and Biotransformation of 4,4,5,5,5 Pentafluoropentanoic Acid

Environmental Occurrence and Distribution of 4,4,5,5,5-Pentafluoropentanoic Acid

The distribution of this compound in the environment is a consequence of both direct release and its formation from precursor compounds.

This compound has been frequently detected in landfill leachates. battelle.orgnih.gov Landfills are significant repositories for consumer and industrial waste containing PFAS, and 5:3 FTCA can be a common and dominant constituent of the PFAS profile in these leachates. nccoast.org The discharge of landfill leachate into municipal wastewater treatment plants (WWTPs) represents a primary pathway for this compound to enter aquatic environments. battelle.orgnih.gov

Once in WWTPs, PFAS, including 5:3 FTCA, are not completely removed and can be present in the final effluent. nih.gov This effluent is often discharged into rivers and other surface water bodies, leading to their contamination. nih.govnih.gov Studies have documented the presence of various perfluoroalkyl acids (PFAAs) in surface waters, including rivers and lakes, often downstream from industrial sites and WWTPs. nih.govresearchgate.netnih.gov For instance, after an accidental release of fire-fighting foam, perfluorocarboxylates were detected in creek water over an extended period. nih.gov

Soil and sediments act as significant sinks for PFAS, including this compound. Contamination of these matrices occurs through various pathways, such as the land application of sewage sludge (biosolids), industrial discharges, and atmospheric deposition. nih.gov Since WWTPs receive PFAS-laden influent, the resulting biosolids can contain these compounds, which are then transferred to agricultural lands. nih.gov

The sorption of PFAAs to soils and sediments is a key process governing their environmental fate. nih.gov 5:3 FTCA can also be formed in situ within these environmental compartments. For example, it has been observed as a later degradation product during the biotransformation of 6:2 fluorotelomer sulfonate (6:2 FTS) and as an accumulation product in soil-enrichment cultures. researchgate.netnih.gov The accumulation of PFAS in sediments can create a long-term source of contamination for the overlying water column and benthic organisms. nih.gov

While this compound itself is not highly volatile, its precursors, such as fluorotelomer alcohols (FTOHs), are. These volatile precursors can undergo long-range atmospheric transport from industrial emission sources. nccoast.org During transport, these FTOHs are subject to atmospheric oxidation, a process that leads to the formation of fluorotelomer carboxylic acids (FTCAs), including 5:3 FTCA, and fluorotelomer unsaturated carboxylic acids (FTUCAs). acs.org

These transformation products have lower volatility and greater water solubility than their parent FTOHs. acs.org Consequently, they are removed from the atmosphere primarily through wet deposition (rain and snow), leading to their distribution in surface waters and soils, even in remote regions. acs.orgnih.gov Another significant mechanism for the atmospheric transport of PFAAs is via sea spray aerosol. PFAAs present in the world's oceans can be significantly enriched in sea spray, which is then transported through the atmosphere and deposited on land. nih.govnih.gov This process is considered a major global transport pathway for PFAAs. nih.gov

Microbial Metabolism and Biodefluorination Pathways of Fluorinated Carboxylates

The microbial transformation of fluorinated compounds is a critical aspect of their environmental persistence. While the perfluorinated backbone of many PFAS is highly resistant to degradation, polyfluorinated compounds like 5:3 FTCA, which contain non-fluorinated carbon atoms, are more susceptible to microbial attack.

Activated sludge from WWTPs contains diverse microbial communities that have shown the ability to transform various PFAS. battelle.org Batch experiments using activated sludge have demonstrated the biological removal of 5:3 FTCA. battelle.orgnih.govbattelle.org In one study, between 25% and 68% of the initially dosed 5:3 FTCA was biologically removed over seven days of incubation. nih.gov

Interestingly, the biotransformation of 5:3 FTCA in activated sludge is characterized by minimal to negligible fluoride (B91410) release. battelle.orgresearchgate.netnih.gov This indicates a dominance of "non-fluoride-releasing pathways" in its metabolism. researchgate.netnih.gov One proposed pathway involves the formation of CoA adducts or other conjugates. nih.gov Another documented pathway is the "one-carbon removal pathway," where 5:3 FTCA is converted to shorter-chain acids like 4:3 FTCA and 3:3 FTCA, and ultimately to perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA). ethz.ch While this pathway implies the removal of CF₂ groups, the release of free fluoride ions was not quantified in the initial study proposing this mechanism. ethz.ch

Table 1: Aerobic Biotransformation of 5:3 FTCA in Activated Sludge

| Study Parameter | Finding | References |

|---|---|---|

| Biological Removal | 25% to 68% removal observed in activated sludge from four different WWTPs over 7 days. | nih.gov |

| Fluoride Release | Negligible to minimal (0.01–0.09 F⁻/molecule) detected, suggesting non-defluorinating pathways dominate. | battelle.orgresearchgate.netnih.gov |

| Transformation Products | 4:3 FTCA, 3:3 FTCA, Perfluoropentanoic acid (PFPeA), Perfluorobutanoic acid (PFBA). | ethz.ch |

| Proposed Pathways | "One-carbon removal pathway", Formation of CoA adducts or other conjugates. | nih.govethz.ch |

The molecular structure of a fluorinated carboxylic acid plays a decisive role in its susceptibility to microbial degradation and defluorination. The biotransformation pathways of 6:2 FTCA and 5:3 FTCA, for example, are known to be divergent, resulting in significantly different degrees of defluorination. nih.gov While 6:2 FTCA transformation can lead to substantial fluoride release, 5:3 FTCA transformation does not. nih.gov

Key structural features that influence aerobic defluorination include:

Presence of Hydrogen: Aerobic defluorination is often initiated by enzymatic reactions at carbon-hydrogen bonds. It is hypothesized that a C-H bond at the alpha-carbon position is a requirement for the initial enzymatic attack. ethz.ch

Chain Length and Fluorination Pattern: The length of the perfluorinated tail and the specific arrangement of fluorine atoms affect the molecule's reactivity. For instance, the discovery of a defluorinated 5:3 FTUCA (fluorotelomer unsaturated carboxylic acid) suggests that microbial attack on the C-F bond at the gamma-carbon (the third carbon from the carboxyl group) is a possible transformation initiation step. nih.gov

Functional Groups: The presence of other functional groups, like a double bond in α,β-unsaturated compounds, can significantly increase reactivity with biological molecules. nih.gov

The study of these structure-reactivity relationships is crucial for predicting the environmental fate of the vast number of PFAS and for designing new fluorinated chemicals that are more susceptible to biodegradation. acs.orgnih.gov

Anaerobic Biotransformation Mechanisms and Products

In oxygen-depleted environments, anaerobic microorganisms employ different biochemical strategies to break down organic compounds. For fluorinated substances, these mechanisms can include reductive defluorination, where a fluorine atom is removed and replaced by a hydrogen atom. researchgate.net Studies on other unsaturated fluorinated carboxylic acids have shown that the transformation pathway can be influenced by the substitution pattern on the carbon-carbon double bond, with some compounds undergoing hydrogenation while others are preferentially defluorinated. researchgate.net While specific anaerobic transformation products for this compound are not yet fully elucidated, it is hypothesized that similar reductive processes could play a role in its degradation under anaerobic conditions. mdpi.com Research has demonstrated that anaerobic digestion processes can achieve significant removal of other persistent PFAS like PFOA, suggesting the potential for anaerobic microbes to transform these compounds. mdpi.com

Enzymatic Pathways in Microbial Degradation of Fluorinated Carboxylates

The breakdown of fluorinated carboxylates at a molecular level is driven by specific enzymes. Research has increasingly focused on identifying these enzymes and characterizing their activity to understand how microorganisms can overcome the stability of the carbon-fluorine bond.

A pivotal discovery in the biodegradation of this compound is the role of Acyl-CoA synthetase (ACS). An ACS enzyme purified from the soil bacterium Gordonia sp. strain NB4-1Y has been shown to recognize and act upon this compound as a substrate. nih.govnih.govresearchgate.net This enzyme catalyzes the formation of a CoA adduct from the fluorinated acid, a critical activation step. acs.orgnih.gov The ability of this bacterial ACS to process a fluorinated substrate provides direct enzymatic evidence for a viable microbial degradation pathway. nih.govresearchgate.net

The formation of an acyl-CoA adduct is the universal activation step for fatty acids before they can be catabolized through the β-oxidation pathway. libretexts.org In this pathway, the fatty acid chain is shortened in a cyclical series of four reactions, producing acetyl-CoA. The confirmed enzymatic formation of 4,4,5,5,5-pentafluoropentanoyl-CoA from this compound validates the hypothesis that microbial PFAS metabolism can proceed via this well-established metabolic route. nih.govnih.gov This activation is essential for the subsequent enzymatic machinery of the β-oxidation cycle to recognize and process the fluorinated molecule, potentially leading to stepwise degradation and defluorination. acs.orgnih.gov

Kinetic studies of the Acyl-CoA synthetase from Gordonia sp. NB4-1Y provide quantitative insight into its efficiency with fluorinated substrates compared to their non-fluorinated analogs. nih.gov The enzyme exhibits activity with this compound, but with significantly altered kinetic parameters compared to pentanoic acid.

The kinetic analysis revealed a substantial decrease, between 90% and 98%, in the catalytic turnover rate (kcat) for fluorinated carboxylates, including this compound, when compared to their non-fluorinated counterparts. nih.govnih.gov This indicates that while the enzyme can process the fluorinated substrate, the presence of fluorine atoms hinders the catalytic efficiency. nih.gov The Michaelis constant (Km) for this compound was also determined, providing a measure of the enzyme's affinity for this substrate.

Table 1: Kinetic Parameters of Acyl-CoA Synthetase (from Gordonia sp. NB4-1Y) with Fluorinated and Non-fluorinated Substrates

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |

| Pentanoic acid | 0.09 ± 0.01 | 0.49 ± 0.01 | 5.4 |

| This compound | 0.4 ± 0.1 | 0.010 ± 0.001 | 0.025 |

| Data sourced from Mothersole et al. (2023). acs.orgnih.gov |

Photochemical and Other Abiotic Degradation Processes in the Environment

Abiotic degradation processes, particularly photochemical reactions, can play a role in the transformation of PFCAs in the environment. However, the high stability of the C-F bond makes these compounds resistant to many typical environmental degradation pathways. epa.gov

Studies have shown that short-chain PFCAs, including PFPeA, are generally resistant to degradation by 254 nm UV light alone. nih.gov However, significant degradation of PFPeA can be achieved with the use of 185 nm vacuum ultraviolet (VUV) light. nih.gov One study found that after 6 hours of irradiation with 185 nm light, over 90% of PFPeA was degraded. nih.gov The primary degradation mechanism under VUV irradiation is believed to be decarboxylation, which leads to the formation of shorter-chain PFCAs and the release of fluoride ions. nih.gov The defluorination ratio for PFPeA was found to be lower than that of shorter-chain PFCAs like perfluorobutanoic acid (PFBA), suggesting that the efficiency of defluorination decreases as the carbon chain length increases. nih.gov

The presence of other substances in the water can influence the photochemical degradation of PFCAs. For example, the addition of periodate (B1199274) (IO4-) has been shown to enhance the decomposition of PFOA under UV light, but it can decrease the degradation rate under VUV irradiation. consensus.app These findings suggest that the effectiveness of abiotic degradation processes for this compound in the environment is highly dependent on the specific conditions, such as the wavelength of light and the presence of other chemical species.

Mass Balance Studies and Environmental Persistence of Short-Chain Perfluorinated Carboxylic Acids

Mass balance studies are essential for understanding the sources, transport, and fate of persistent chemicals like this compound in the environment. These studies attempt to account for all the inputs, outputs, and accumulation of a substance within a defined environmental system, such as a lake or a river catchment. nih.govnih.gov

Due to their high persistence and mobility in water, short-chain PFCAs like PFPeA are ubiquitously found in various environmental compartments, including surface water, groundwater, and even remote regions. ewg.orgacs.org Mass balance assessments have identified atmospheric deposition and riverine inflow as major input pathways for PFCAs into aquatic systems. nih.govnih.gov For PFPeA specifically, local anthropogenic sources, in addition to atmospheric transport of precursors, can be significant contributors to its presence in the environment. acs.org

The extreme persistence of PFCAs means that they are not readily removed from the environment by natural processes. epa.gov This leads to their long-term presence and potential for accumulation in certain environmental sinks. While long-chain PFCAs have a higher potential for bioaccumulation, short-chain PFCAs like PFPeA are of concern due to their high mobility and the potential for long-range transport. acs.org The "Total Oxidizable Precursor" (TOP) assay is a useful tool in understanding the full scope of PFAS contamination, as it can convert precursor compounds into their corresponding PFAAs, providing a more complete picture of the potential for PFAA formation in the environment. battelle.org The continued monitoring and study of the mass balance of PFPeA are crucial for assessing its environmental risk and for developing effective management strategies. acs.org

Advanced Analytical Methodologies for 4,4,5,5,5 Pentafluoropentanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of PFPeA. Both liquid and gas chromatography approaches have been refined to handle the unique chemical properties of short-chain perfluorocarboxylic acids (PFCAs).

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most prevalent and effective technique for the analysis of PFPeA and other PFCAs. tntech.edu This method offers high sensitivity and selectivity, allowing for the detection of trace levels of the compound in complex samples. researchgate.net The use of tandem mass spectrometry provides definitive identification and quantification by monitoring specific precursor-to-product ion transitions. For PFPeA, the primary ion transition often monitored is from its molecular ion to a characteristic fragment ion.

The retention and separation of highly polar short-chain PFCAs like PFPeA on traditional reversed-phase columns can be challenging, as they may elute near the solvent front, leading to poor peak shape and potential interference from matrix components. rsc.org To overcome this, several specialized column chemistries have been developed and optimized.

Reversed-Phase C18 Columns: While standard C18 columns are effective for longer-chain PFAS, their application for short-chain compounds like PFPeA requires careful consideration of column dimensions to ensure adequate retention. nih.govyorku.ca For C4-C6 PFCAs, C18 phases are generally considered a suitable choice. nih.govyorku.ca Increasing the column length and using appropriate mobile phase compositions can enhance the interaction between the analyte and the stationary phase, improving retention. nih.gov

Polar-Optimized Reversed-Phase Columns: To improve the retention of highly polar analytes, specialized reversed-phase columns have been engineered. These columns often feature proprietary C18 bonding technology with hydrophilic end-capping, which allows for stable operation even under highly aqueous mobile phase conditions. rsc.org This design provides stronger retention for polar compounds that are typically difficult to analyze with standard reversed-phase columns. rsc.org

Anion-Exchange and Mixed-Mode Columns: Anion-exchange chromatography offers an alternative mechanism for retaining acidic compounds like PFPeA. These columns utilize positively charged functional groups on the stationary phase to interact with the negatively charged carboxylate group of the PFCA. Mixed-mode columns, which combine both reversed-phase and anion-exchange properties, have also shown great promise. For instance, a superficially porous particle (SPP) silica (B1680970) with a positive charge surface chemistry has demonstrated increased retention for ultra-short-chain PFCAs, making reversed-phase HPLC a more viable option for these challenging analytes. nelac-institute.orgresearchgate.net

The selection of the optimal column chemistry is dependent on the specific analytical objectives, including the range of PFAS to be analyzed and the complexity of the sample matrix.

Table 1: Comparison of LC Column Chemistries for Short-Chain PFCA Analysis

| Column Chemistry | Principle of Separation | Advantages for PFPeA Analysis | Disadvantages for PFPeA Analysis |

| Reversed-Phase C18 | Hydrophobic interactions | Widely available, effective for C4-C6 PFCAs with optimized dimensions. nih.govyorku.ca | Poor retention for very short-chain PFCAs, potential for early elution. rsc.org |

| Polar-Optimized Reversed-Phase | Hydrophobic interactions with enhanced polar retention | Improved retention for polar compounds, stable in high aqueous mobile phases. rsc.org | May still have limitations for ultra-short-chain PFCAs (≤C3). |

| Anion-Exchange | Electrostatic interactions | Strong retention of acidic analytes like PFPeA. | Can have broader peak shapes, may require specific buffer systems. nih.gov |

| Mixed-Mode (Reversed-Phase/Anion-Exchange) | Combination of hydrophobic and electrostatic interactions | Significantly increased retention for ultra-short and short-chain PFCAs. nelac-institute.orgresearchgate.net | Newer technology, may require more method development. |

A significant challenge in the trace analysis of PFCAs is the potential for background contamination from various sources, including laboratory equipment, solvents, and the analytical instrument itself. To mitigate this, a delay column is often installed between the HPLC pumps and the autosampler. researchgate.net This separates any background PFAS contamination originating from the mobile phase or pump components from the analytes injected from the sample, allowing for their distinct detection.

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are another critical issue in LC-MS/MS analysis. nih.govresearchgate.net These effects can lead to inaccurate quantification. nih.gov To address this, several strategies are employed:

Sample Purification: Techniques like solid-phase extraction (SPE) are used to remove interfering matrix components before analysis. nih.gov Dispersive SPE with sorbents like graphitized carbon can be particularly effective in cleaning up complex sample extracts. researchgate.net

Isotope Dilution: The use of stable isotope-labeled internal standards that co-elute with the target analytes is the most effective way to compensate for matrix effects and variations in instrument response. researchgate.net

Careful sample preparation and the implementation of these mitigation strategies are crucial for achieving accurate and reliable quantification of PFPeA in diverse environmental and biological samples. nih.govresearchgate.net

For relatively clean matrices like drinking water, direct injection analysis offers a simplified and high-throughput workflow. acs.orgnih.gov This approach minimizes sample preparation steps, thereby reducing the risk of contamination and sample loss. Direct injection methods typically involve filtering the water sample and then injecting a specific volume directly into the LC-MS/MS system. researchgate.net Modern triple quadrupole mass spectrometers possess the sensitivity required to quantify PFCAs at the low ng/L levels often found in water samples without the need for pre-concentration. This streamlined workflow is advantageous for routine monitoring and screening of a large number of water samples. acs.orgnih.gov

While HPLC-MS/MS is the predominant technique, gas chromatography (GC) offers a cost-effective alternative for the analysis of PFCAs. acs.org However, due to their high polarity and low volatility, PFCAs like PFPeA must be chemically modified through derivatization to make them suitable for GC analysis. researchgate.netacs.org Derivatization converts the polar carboxyl group into a less polar, more volatile functional group.

Two primary derivatization strategies for PFCAs prior to GC analysis are esterification and amidation.

Esterification: This approach involves reacting the PFCA with an alcohol in the presence of an acid catalyst to form a more volatile ester. While effective for longer-chain PFCAs (C7 and above), esterification methods have been shown to be inadequate for short-chain PFCAs, including those with four to six carbons like PFPeA. acs.org The resulting short-chain esters can still be too volatile or not form efficiently, leading to poor analytical performance. acs.org

Amidation: This method involves converting the carboxyl group into an amide. A common approach uses 2,4-difluoroaniline (B146603) (DFA) as the derivatizing agent and N,N′-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to form anilide derivatives. nih.govacs.org Research has demonstrated that this amidation procedure can successfully derivatize the full range of C4 to C12 PFCAs, including PFPeA. nih.govacs.org The resulting anilide derivatives are readily detectable by GC, often with higher sensitivity compared to their ester counterparts. acs.org

Table 2: Comparison of Derivatization Approaches for GC Analysis of PFCAs

| Derivatization Approach | Reagents | Applicability to Short-Chain PFCAs (e.g., PFPeA) | Key Findings |

| Esterification | Alcohols (e.g., methanol (B129727), ethanol) with acid catalyst | Ineffective for C4-C6 PFCAs. acs.org | Unable to reliably derivatize short-chain PFCAs for GC analysis. acs.org |

| Amidation | 2,4-difluoroaniline (DFA) and N,N′-dicyclohexylcarbodiimide (DCC) | Effective for C4-C12 PFCAs. nih.govacs.org | Successfully transforms all PFCA analogs into detectable anilide derivatives, offering a robust method for short-chain PFCAs. acs.org |

Given these findings, amidation is the superior derivatization strategy for the comprehensive analysis of PFCAs, including 4,4,5,5,5-Pentafluoropentanoic acid, when using GC-based methods. acs.org

Gas Chromatography (GC) with Derivatization Strategies

Integration of Sample Pretreatment and Derivatization Procedures

Effective analysis of PFPeA often begins with meticulous sample pretreatment to isolate the analyte from complex matrices and enhance its detectability. For aqueous samples, solid-phase extraction (SPE) is a commonly employed technique. Weak anion exchange (WAX) SPE cartridges are particularly effective for retaining short-chain perfluorinated carboxylic acids (PFCAs) like PFPeA. eprep-analytical.com The extraction process can be optimized by acidifying the sample to approximately pH 3, which improves the retention of these acidic compounds on the sorbent. eprep-analytical.com Following extraction, the elution is typically performed with a basic methanolic solution, such as methanol containing ammonium (B1175870) hydroxide. nih.govchemours.com

For solid samples, such as soil or biota, extraction is often carried out using solvents like acetonitrile (B52724), followed by a clean-up step. eurofins.com Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be adapted for PFAS analysis in complex solid matrices. eurofins.com

To overcome the challenges associated with the high polarity of ultrashort- and short-chain PFCAs in gas chromatography (GC), derivatization is a crucial step. nih.gov Derivatization converts the polar carboxylic acid group into a less polar ester, improving its volatility and chromatographic behavior. A novel and rapid derivatization method utilizes diphenyl diazomethane, which can complete the reaction in under a minute. nih.gov This method has proven effective for a wide range of PFCAs, including the ultrashort-chain species, and allows for their separation and quantification by GC-mass spectrometry (MS). nih.gov Another approach involves derivatization with dichloroaniline using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, which forms stable amide derivatives suitable for high-performance liquid chromatography (HPLC) with UV detection. nih.gov The reaction yield can be significantly enhanced by the addition of a small amount of concentrated hydrochloric acid, particularly for low concentrations of PFCAs. nih.gov

Interactive Data Table: PFPeA Sample Preparation and Derivatization

| Parameter | Method/Reagent | Purpose | Key Findings/Considerations |

| Sample Pretreatment (Aqueous) | Solid-Phase Extraction (SPE) with Weak Anion Exchange (WAX) cartridges | Isolate and concentrate PFPeA from water samples. | Acidification to pH 3 enhances retention. eprep-analytical.com Elution with basic methanol is common. nih.govchemours.com |

| Sample Pretreatment (Solid) | Acetonitrile Extraction / QuEChERS | Extract PFPeA from soil, sediment, or biological tissues. | Effective for complex solid matrices. eurofins.com |

| Derivatization for GC-MS | Diphenyl diazomethane | Increase volatility and improve chromatographic separation of PFPeA. | Rapid reaction time (<1 min). nih.gov Enables analysis of ultrashort-chain PFCAs. nih.gov |

| Derivatization for HPLC-UV | Dichloroaniline with DCC | Form stable amide derivatives for detection by UV. | Addition of HCl is critical for low PFCA concentrations. nih.gov |

Ion Chromatography (IC) for Fluoride (B91410) Ion Quantification in Defluorination Studies

Ion chromatography (IC) is a powerful technique for quantifying inorganic anions, including the fluoride ion (F-). nih.gov In the context of PFPeA analysis, IC plays a critical role in defluorination studies, where the breakdown of the carbon-fluorine bond is investigated. The complete mineralization of organofluorine compounds like PFPeA results in the formation of fluoride ions, which can then be accurately measured by IC. alsglobal.com

The process typically involves a combustion step to break the robust C-F bonds, followed by the absorption of the resulting hydrogen fluoride (HF) in an aqueous solution. eurofins.com This solution is then injected into the IC system, where the fluoride ions are separated from other anions and quantified. alsglobal.comeurofins.com This combustion-ion chromatography (CIC) approach is fundamental to Total Organic Fluorine (TOF) analysis. eurofins.com

For samples with high concentrations of inorganic fluoride, which can interfere with the analysis, pre-treatment steps are necessary. chemours.com This may involve dilution of the sample or specialized IC techniques like using an ion-exclusion column to separate the strong acid anions from fluoride before quantification. thermofisher.com The accuracy of the method can be ensured through the use of internal standards and by carefully controlling for background fluoride contamination. nih.govchemours.com

Interactive Data Table: Ion Chromatography for Fluoride Quantification

| Application | Technique | Principle | Key Considerations |

| Defluorination Studies | Combustion-Ion Chromatography (CIC) | Organic fluorine in PFPeA is converted to inorganic fluoride (F-) through combustion and subsequently quantified by IC. | Allows for the assessment of the extent of PFPeA degradation. alsglobal.comeurofins.com |

| High Fluoride Matrices | Ion-Exclusion Chromatography Pre-treatment | Separates interfering inorganic fluoride from the analyte of interest before IC analysis. | Necessary for accurate quantification in samples with high background fluoride. thermofisher.com |

| Quality Control | Internal Standards and Blank Subtraction | Ensures the accuracy and reliability of the fluoride measurements. | Background fluoride contamination in the CIC system must be monitored and subtracted. nih.gov |

High-Resolution Mass Spectrometry Approaches for Identification of Transformation Products

High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying the transformation products of PFPeA that may form during environmental or biological degradation processes. chromatographyonline.com Unlike low-resolution mass spectrometers, HRMS instruments, such as time-of-flight (TOF) and Orbitrap analyzers, provide highly accurate mass measurements, often with mass errors of less than 5 ppm. chromatographyonline.comnih.gov This high mass accuracy allows for the confident determination of the elemental composition of unknown compounds, which is crucial for elucidating their structures. nih.gov

When analyzing complex samples, HRMS can differentiate between target analytes like PFPeA and co-eluting matrix interferences that may have the same nominal mass but differ slightly in their exact mass. chromatographyonline.com This capability significantly reduces the risk of false-positive identifications. chromatographyonline.com

The identification of transformation products typically involves comparing the accurate masses of potential products with theoretical masses calculated from proposed chemical formulas. nih.gov Tandem mass spectrometry (MS/MS) experiments performed on HRMS instruments provide further structural information by fragmenting the precursor ion and analyzing the masses of the resulting product ions. nih.gov This fragmentation pattern serves as a fingerprint for the molecule, aiding in its identification. The combination of targeted and non-targeted screening using LC-HRMS has proven to be a powerful strategy for expanding the scope of PFAS detection, including novel transformation products of PFPeA. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine Detection and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a highly specific and powerful technique for the detection and structural analysis of fluorine-containing compounds like PFPeA. wikipedia.org The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it a very sensitive nucleus for NMR experiments. wikipedia.org A key advantage of ¹⁹F NMR is its wide chemical shift range, which spans approximately 800 ppm, significantly reducing the likelihood of signal overlap compared to ¹H NMR. wikipedia.orgnih.gov

In the context of PFPeA, ¹⁹F NMR can provide detailed information about the chemical environment of each fluorine atom in the molecule. The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of fluorine atoms at different positions within the molecule. Furthermore, spin-spin coupling between neighboring fluorine and hydrogen atoms provides valuable information about the connectivity of the atoms, aiding in structural elucidation. wikipedia.org

Quantitative ¹⁹F NMR (qNMR) can also be used for the accurate determination of the concentration of fluorinated compounds without the need for an identical reference standard, by using a suitable internal standard containing fluorine. nih.govdtic.mil The choice of deuterated solvent is crucial for obtaining well-resolved spectra. dtic.mil

Interactive Data Table: ¹⁹F NMR Parameters for Fluorine Analysis

| Parameter | Significance for PFPeA Analysis | Details |

| Chemical Shift | Provides information about the electronic environment of each fluorine atom. | Wide spectral dispersion reduces signal overlap. wikipedia.orgnih.gov Sensitive to subtle structural changes. |

| Spin-Spin Coupling | Reveals the connectivity of atoms in the molecule. | Coupling between ¹⁹F-¹⁹F and ¹⁹F-¹H provides structural insights. wikipedia.org |

| Integration | Allows for the quantification of fluorine atoms. | Proportional to the number of fluorine nuclei, enabling quantitative analysis (qNMR). nih.gov |

| Reference Standards | Used for chemical shift referencing and quantification. | Common references include trifluoroacetic acid (TFA) and hexafluorobenzene. nih.govcolorado.edu |

Total Organic Fluorine (TOF) and Extractable Organic Fluorine (EOF) Analysis for Comprehensive Assessment

TOF analysis measures the total amount of fluorine in a sample that is bound to organic molecules. qa-group.com The most common method for TOF is combustion ion chromatography (CIC). eurofins.com In this technique, the sample is combusted at a high temperature, which breaks the carbon-fluorine bonds and converts all organofluorine to hydrogen fluoride (HF). The HF is then captured in an absorption solution and quantified as fluoride using ion chromatography. alsglobal.comeurofins.com

EOF analysis is a subset of TOF and measures the fraction of organic fluorine that can be extracted from a sample using a solvent. nih.gov For solid samples, this typically involves extraction with a solvent system, followed by combustion of the extract and IC analysis. eurofins.com For aqueous samples, EOF can be determined by first passing the sample through a solid-phase extraction cartridge to adsorb the organic fluorine compounds, which are then eluted and analyzed. eurofins.com

Comparing the results of EOF with targeted PFAS analysis can reveal the presence of unknown or unidentified organofluorine compounds in a sample. nih.gov A significant difference between the two values indicates a substantial contribution from these unknown substances. eurofins.com

Challenges and Innovations in the Analysis of Ultrashort-Chain and Short-Chain Perfluorinated Carboxylic Acids

The analysis of ultrashort-chain (C2-C3) and short-chain (C4-C7) PFCAs, including PFPeA, presents a unique set of challenges compared to their long-chain counterparts. nih.govresearchgate.net Their high polarity makes them difficult to retain on traditional reversed-phase liquid chromatography columns, leading to poor separation from other matrix components. nih.govresearchgate.net Furthermore, their extraction from complex matrices like water can be variable and matrix-dependent. nih.govresearchgate.net

To address these challenges, several innovations have been developed. In liquid chromatography, specialized columns with different stationary phases or the use of novel mobile phase additives are being explored to improve the retention and separation of these polar compounds. eprep-analytical.com For sample preparation, the optimization of SPE protocols, including the use of weak anion exchange sorbents and pH adjustment, has been shown to improve extraction recoveries. eprep-analytical.com

In gas chromatography, the development of rapid and efficient derivatization methods, such as the use of diphenyl diazomethane, has enabled the robust quantification of ultrashort-chain PFCAs. nih.gov These methods overcome the limitations of traditional GC-MS analysis for these compounds, such as high detection limits and long sample preparation times. nih.gov

The use of HRMS has also been instrumental in overcoming challenges related to matrix interferences, which can be a significant issue in the analysis of short-chain PFCAs in complex samples like food. chromatographyonline.com The high mass accuracy of HRMS allows for the confident differentiation of target analytes from interfering compounds, reducing the risk of overestimation. chromatographyonline.com The continued development of these advanced analytical techniques is crucial for accurately assessing the environmental fate and human exposure to PFPeA and other short-chain PFCAs. acs.orgnih.gov

Research Applications and Future Directions for 4,4,5,5,5 Pentafluoropentanoic Acid

Role as a Synthetic Building Block in Complex Fluorinated Molecules

The presence of a pentafluoroethyl group makes 4,4,5,5,5-pentafluoropentanoic acid and its derivatives attractive starting materials for introducing fluorine into more complex molecules. This strategic incorporation of fluorine is a widely used method to modify the biological and physical properties of a compound, such as metabolic stability, lipophilicity, and binding affinity.

The derivatives of this compound are significant intermediates in the synthesis of high-value chemical products, including pharmaceuticals and potentially agrochemicals and surfactants.

Medicines: The most prominent application is in the synthesis of pharmaceuticals. The precursor alcohol, 4,4,5,5,5-pentafluoro-1-pentanol (B126089), is a crucial building block in the commercial manufacturing of Fulvestrant, a medication approved by the FDA to treat hormone receptor (HR)-positive metastatic breast cancer. chemicalbook.com In the synthesis, the alcohol is typically converted to an intermediate, 9-[(4,4,5,5,5-pentafluoropentyl)-thio]-1-nonanol (FVS), which is then coupled with a steroid nucleus to form the final active pharmaceutical ingredient (API). chemicalbook.com The pentafluoropentyl side chain is a key structural feature of the drug.

| Drug/Drug Candidate | Therapeutic Area | Role of the Pentafluoropentyl Group |

| Fulvestrant | Metastatic Breast Cancer | Serves as a critical side chain in the final API, synthesized from the 4,4,5,5,5-pentafluoro-1-pentanol precursor. chemicalbook.com |

| RU-58,668 | Antiestrogen Research | The 4,4,5,5,5-pentafluoro-1-pentanol precursor was used to synthesize the iodide intermediate for coupling to the steroidal structure. |

| ERα-positive Breast Cancer Drug Candidates | Drug-Resistant Breast Cancer | The C2F5-containing side chain, derived from 4,4,5,5,5-pentafluoro-1-pentanol, is explored for overcoming endocrine therapy resistance. |

Pesticides: The precursor alcohol, 4,4,5,5,5-pentafluoro-1-pentanol, is classified commercially as a pesticide intermediate, indicating its use in the agrochemical industry. echemi.com While specific commercial pesticides incorporating this exact moiety are not widely documented, the introduction of fluorinated groups is a common strategy in modern pesticide design. nih.gov Fluorinated "inert" ingredients can be used in pesticide formulations to enhance the efficacy of the active ingredient by improving spreading and penetration. nih.gov

Surfactants: Fluorinated surfactants are known for their exceptional ability to lower surface tension at low concentrations. researchgate.net These molecules typically consist of a fluorinated, hydrophobic "tail" and a hydrophilic "head." 20.210.105 this compound possesses the characteristic structure of a partially fluorinated surfactant, with the C2F5(CH2)2- chain acting as the hydrophobic tail and the carboxylic acid group (-COOH) as the hydrophilic head. 20.210.105sigmaaldrich.com Such surfactants are valued for their high chemical and thermal stability. researchgate.net While specific large-scale surfactant applications of this compound are not detailed in the literature, its structure suggests potential utility in applications requiring high surface activity, such as in coatings, fire-fighting foams, or emulsion polymerization. 20.210.105mdpi.com

The reactivity of the carboxylic acid group allows this compound and its derivatives to be used as precursors for monomers in the synthesis of specialized polymers. The incorporation of the pentafluoroalkyl chain can introduce desirable properties such as thermal stability, chemical resistance, and low surface energy to the resulting material.

One documented potential application for its precursor alcohol, 4,4,5,5,5-pentafluoro-1-pentanol, is in the preparation of chlorine-capped telechelic poly(methyl methacrylate)s. chemicalbook.combiocompare.com Telechelic polymers are macromolecules with reactive functional groups at their chain ends, which are valuable as building blocks for creating more complex polymer architectures like block copolymers.

Utility as Mechanistic Probes in Enzymatic and Biochemical Studies

Fluorinated analogues of natural substrates are powerful tools for studying biological systems and enzyme mechanisms. The substitution of hydrogen with fluorine can alter the electronic properties of a molecule without significantly changing its size, allowing it to act as a probe. The 19F nucleus also provides a sensitive handle for Nuclear Magnetic Resonance (NMR) spectroscopy studies. nih.gov

Fluorinated substrate analogues can be used to investigate the reaction mechanisms of enzymes. For example, fluorinated versions of amino acids and nucleotides have been synthesized to study the activity of enzymes like decarboxylases and sulfotransferases. nih.govresearchgate.net In these studies, the fluorinated compound acts as a substrate or inhibitor, and the effect on the enzyme's catalytic cycle provides insight into its mechanism. researchgate.net For instance, the rate of inactivation of γ-aminobutyric acid aminotransferase (GABA-AT) by 4-amino-5-fluoropentanoic acid helped to elucidate its binding and reaction pathway. researchgate.net While specific studies employing this compound as a mechanistic probe were not found, its structure as a fluorinated analogue of valeric acid makes it a candidate for such biochemical investigations.

Contribution to Understanding Per- and Polyfluoroalkyl Substances (PFAS) Chemistry and Environmental Science

This compound is classified as a polyfluoroalkyl substance. nih.gov The term PFAS refers to a large class of synthetic chemicals characterized by the presence of carbon-fluorine bonds. researchgate.net A key distinction is made between perfluorinated compounds, where all hydrogen atoms on the carbon chain (except for the functional group) are replaced by fluorine (e.g., Perfluoropentanoic acid, PFPeA), and polyfluorinated compounds like this compound, which contain both C-F and C-H bonds. 20.210.105nih.govnih.gov

Emerging Research Areas and Unexplored Reactivities of this compound

While the role of this compound's precursor as a building block in medicine is established, several other areas of its application remain less explored and represent frontiers for future research.

Advanced Functional Polymers: Its potential use in creating telechelic polymers opens avenues for designing novel block copolymers and functional materials with tailored properties for advanced applications in materials science. chemicalbook.combiocompare.com

Specialty Surfactants: A detailed characterization of its surfactant properties could lead to its use in niche applications where its specific hydrophilic-lipophilic balance and the presence of the C2F5 group are advantageous.

Biochemical Probes: Systematic investigation of its interactions with enzymes, particularly those that process short-chain fatty acids, could establish it as a useful tool for biochemical and metabolic studies, leveraging 19F NMR for monitoring.

Environmental Science: Further studies on its environmental degradation pathways and toxicological profile are needed to fully understand its role within the PFAS life cycle and to assess it as a potential alternative to more persistent perfluorinated compounds.

The continued exploration of the unique reactivity and properties conferred by its partially fluorinated structure will likely expand the applications of this compound in the future.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 4,4,5,5,5-Pentafluoropentanoic acid, and how should data interpretation account for fluorinated substituents?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (particularly NMR) is critical for identifying fluorine substituent positions and symmetry. Mass spectrometry (MS) with electrospray ionization (ESI) or liquid chromatography (LC)-MS/MS is essential for confirming molecular weight (264.05 g/mol, ) and fragmentation patterns . Fourier-transform infrared (FTIR) spectroscopy can validate carboxylate () and C-F bond stretching (1,000–1,350 cm). Fluorine’s electronegativity may cause signal splitting in NMR; use deuterated solvents like DMSO-d to minimize interference .

Q. What laboratory safety protocols are critical when handling this compound?

- Answer : Use fume hoods and nitrile gloves to prevent inhalation or dermal exposure. The compound is classified as hazardous ([危] in ) due to potential respiratory irritation. Store in inert, fluoropolymer-lined containers at 4°C to avoid degradation. Neutralize spills with calcium carbonate or sodium bicarbonate, followed by fluorosorbent materials .

Q. How can researchers synthesize this compound, and what are common pitfalls in fluorination reactions?

- Answer : A two-step approach is typical:

- Electrophilic fluorination : React pentanoic acid derivatives with or under anhydrous conditions.

- Carboxyl group protection : Use tert-butyl esters to prevent side reactions.

Pitfalls include incomplete fluorination (monitor via NMR) and HF byproduct formation, which requires scrubbing with KOH traps. Isotopically labeled analogs (e.g., -HFO) are synthesized similarly but require -enriched precursors .

Advanced Research Questions

Q. How do environmental matrices (e.g., soil, water) influence the recovery efficiency of this compound in LC-MS/MS analysis?

- Answer : Matrix effects (ion suppression/enhancement) vary by sample type:

- Water : Use solid-phase extraction (SPE) with WAX cartridges (pH 3–4) for >90% recovery.

- Soil : Accelerated solvent extraction (ASE) at 100°C with methanol/water (80:20) minimizes co-extraction of humic acids.

Quantify via isotope dilution using -labeled internal standards to correct losses. EPA Method 1633 and 533 validate detection limits of 0.1–1 ng/L .

Q. What mechanistic insights explain the environmental persistence of this compound compared to shorter-chain PFAS?

- Answer : The pentafluorinated alkyl chain () confers resistance to hydrolysis and microbial degradation. Computational modeling (DFT) shows high bond dissociation energy () for C-F bonds. Advanced oxidation processes (AOPs) like UV/persulfate degrade the compound via radical chain mechanisms, but generate shorter-chain PFAS byproducts (e.g., PFPeA) .

Q. How can researchers resolve contradictory data on the compound’s octanol-water partition coefficient (logKow\log K_{\text{ow}}logKow)?

- Answer : Experimental values vary due to pH-dependent ionization (p). Use shake-flask methods at pH 2.0 (unionized form) with HPLC-UV quantification. Predicted values via EPI Suite (≈3.1) underestimate experimental results (≈4.2), likely due to fluorine’s hydrophobic volume. Cross-validate with COSMOtherm simulations .

Key Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions and real-time NMR monitoring.

- Analysis : Use isotopic standards and WAX-SPE for environmental samples.

- Degradation : Combine AOPs with activated carbon filtration to sequester byproducts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.